molecular formula C20H23BrN2O3 B2597002 2-bromo-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide CAS No. 942011-17-8

2-bromo-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide

Cat. No.: B2597002
CAS No.: 942011-17-8
M. Wt: 419.319
InChI Key: KYXDTGWFQPJAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a methoxyphenyl group, and a morpholinoethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide typically involves a multi-step process:

    Bromination: The starting material, benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Formation of Methoxyphenyl Intermediate: The brominated benzamide is then reacted with 4-methoxyphenylboronic acid in a Suzuki coupling reaction, using a palladium catalyst and a base such as potassium carbonate.

    Morpholinoethylation: The resulting intermediate is further reacted with morpholine and an appropriate alkylating agent, such as 2-chloroethylamine hydrochloride, under basic conditions to introduce the morpholinoethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-bromo-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and neurological disorders.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It serves as a tool compound in biochemical assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(4-methoxyphenyl)benzamide: Lacks the morpholinoethyl group, resulting in different biological activity and chemical reactivity.

    N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.

Uniqueness

2-bromo-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is unique due to the presence of both the bromine atom and the morpholinoethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-bromo-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3/c1-25-16-8-6-15(7-9-16)19(23-10-12-26-13-11-23)14-22-20(24)17-4-2-3-5-18(17)21/h2-9,19H,10-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXDTGWFQPJAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.